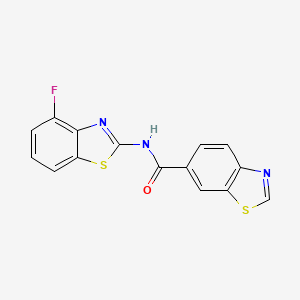

![molecular formula C11H11N3O3 B2516196 6-hydroxy-2-phényldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione CAS No. 696656-68-5](/img/structure/B2516196.png)

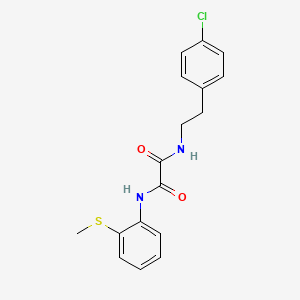

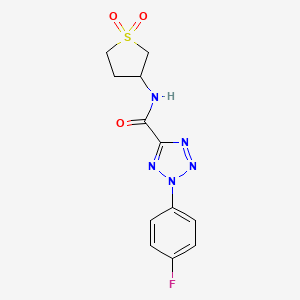

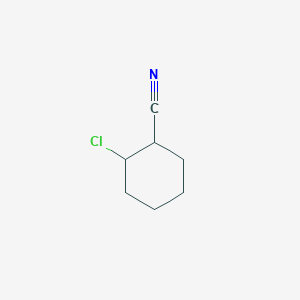

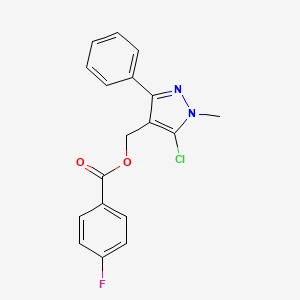

6-hydroxy-2-phényldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione

Vue d'ensemble

Description

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione is a heterocyclic compound that features a unique fusion of pyrazole and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structure allows for various chemical modifications, making it a versatile candidate for synthesizing derivatives with diverse biological activities.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. Derivatives of this compound have shown promise in preclinical studies for treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

The primary target of 6-Hydroxy-2-phenyldihydropyrazolo[1,2-a][1,2,4]triazole-1,3(2H,5H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

6-Hydroxy-2-phenyldihydropyrazolo[1,2-a][1,2,4]triazole-1,3(2H,5H)-dione inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates .

Biochemical Pathways

By inhibiting CDK2, 6-Hydroxy-2-phenyldihydropyrazolo[1,2-a][1,2,4]triazole-1,3(2H,5H)-dione affects the cell cycle progression . This disruption can lead to cell cycle arrest, preventing cells from dividing and proliferating . This is particularly relevant in the context of cancer cells, which often exhibit uncontrolled proliferation .

Result of Action

The inhibition of CDK2 by 6-Hydroxy-2-phenyldihydropyrazolo[1,2-a][1,2,4]triazole-1,3(2H,5H)-dione leads to significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells . This results in a decrease in the proliferation of these cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures (around 80-100°C) and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group and phenyl ring can undergo substitution reactions with halogens, alkyl groups, or other substituents, using reagents like halogenating agents or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities. For example, halogenated derivatives may show enhanced antimicrobial properties, while alkylated derivatives might have improved solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features but different biological activities.

Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties, often used in cancer research.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent antiproliferative activities against various cancer cell lines.

Uniqueness

6-hydroxy-2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione stands out due to its unique combination of a hydroxyl group and a phenyl ring, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential for modification make it a valuable scaffold for drug development and other scientific applications.

Propriétés

IUPAC Name |

6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-9-6-12-10(16)14(11(17)13(12)7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDWYHLIHMAPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2N1C(=O)N(C2=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333485 | |

| Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

696656-68-5 | |

| Record name | 6-hydroxy-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![N-[4-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]phenyl]acetamide](/img/structure/B2516130.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)